molecular formula C24H37N3O2 B1672710 CompB CAS No. 256640-45-6

CompB

Cat. No.: B1672710
CAS No.: 256640-45-6
M. Wt: 399.6 g/mol
InChI Key: MBGVUMXBUGIIBQ-LEWJYISDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of J-113397 involves multiple steps, starting from commercially available precursors. One of the documented synthetic routes includes the following steps :

    Condensation Reaction: 1-Benzyl-3-methoxycarbonyl-4-piperidone reacts with o-phenylenediamine to form an intermediate.

    Boc Protection: The intermediate is treated with Boc anhydride followed by trifluoroacetic acid to protect the amine group.

    Alkylation: The protected intermediate undergoes alkylation with iodoethane in the presence of a base.

    Reduction: The enamine is reduced using magnesium metal in methanol to predominantly yield the trans isomer.

    Catalytic Hydrogenation: The benzyl group is removed via catalytic hydrogenation.

    Reductive Amination: The resulting compound undergoes reductive amination with cyclooctanecarbaldehyde.

    Final Reduction: The ester group is reduced using lithium aluminium hydride to yield J-113397.

Industrial Production Methods

While specific industrial production methods for J-113397 are not widely documented, the synthesis typically involves scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. Industrial synthesis would likely employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

J-113397 can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the hydroxymethyl group.

    Reduction: Reduction of the ester group to an alcohol.

    Substitution: Alkylation and reductive amination steps in its synthesis.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminium hydride for ester reduction.

    Substitution: Iodoethane for alkylation, and cyclooctanecarbaldehyde for reductive amination.

Major Products

The major product from these reactions is J-113397 itself, with intermediates formed at each step of the synthesis.

Scientific Research Applications

J-113397 has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the nociceptin receptor and its interactions.

    Biology: Helps in understanding the physiological roles of nociceptin/orphanin FQ in pain modulation, stress response, and other central nervous system functions.

    Medicine: Investigated for its potential in treating conditions like pain, anxiety, and addiction.

    Industry: Utilized in the development of new therapeutic agents targeting the nociceptin receptor.

Mechanism of Action

J-113397 exerts its effects by selectively binding to the nociceptin receptor (ORL1), thereby blocking the action of nociceptin/orphanin FQ. This inhibition prevents the activation of downstream signaling pathways that are involved in pain perception and other central nervous system functions . The compound’s high selectivity for the ORL1 receptor over other opioid receptors makes it a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

  • JTC-801
  • LY-2940094
  • SB-612,111
  • Trap-101

Uniqueness

J-113397 is unique due to its high selectivity and potency as an ORL1 receptor antagonist. Unlike other opioid receptor antagonists, it does not significantly interact with the mu, kappa, or delta opioid receptors, making it highly specific for studying the nociceptin receptor .

If you have any more questions or need further details, feel free to ask!

Properties

CAS No.

256640-45-6

Molecular Formula

C24H37N3O2

Molecular Weight

399.6 g/mol

IUPAC Name

1-[(3R,4R)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one

InChI

InChI=1S/C24H37N3O2/c1-2-26-22-12-8-9-13-23(22)27(24(26)29)21-14-15-25(17-20(21)18-28)16-19-10-6-4-3-5-7-11-19/h8-9,12-13,19-21,28H,2-7,10-11,14-18H2,1H3/t20-,21+/m0/s1

InChI Key

MBGVUMXBUGIIBQ-LEWJYISDSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2N(C1=O)[C@@H]3CCN(C[C@H]3CO)CC4CCCCCCC4

SMILES

CCN1C2=CC=CC=C2N(C1=O)C3CCN(CC3CO)CC4CCCCCCC4

Canonical SMILES

CCN1C2=CC=CC=C2N(C1=O)C3CCN(CC3CO)CC4CCCCCCC4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl)-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one
CompB
J 113397
J-113397

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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